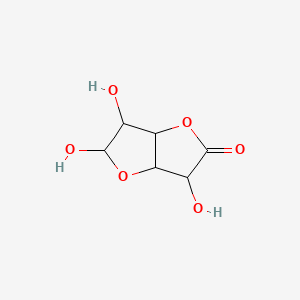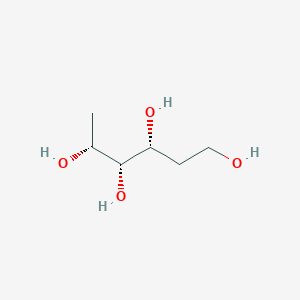
(3R,4R,5R)-hexane-1,3,4,5-tetrol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from simple or readily available precursors to achieve the desired molecular complexity with specific stereochemistry. For instance, Krishna et al. (2018) described a catalytic approach to produce hexane-1,2,5,6-tetrol from cellulose-derived levoglucosanol, highlighting the significance of metal and acid catalysts in achieving high yield and selectivity Krishna et al., 2018.
Molecular Structure Analysis
Understanding the molecular structure of hexane-1,3,4,5-tetrol involves spectroscopic studies and theoretical calculations. Structural and spectroscopic studies, as discussed by Romero et al. (2005), provide insights into the IR and UV spectra, optimized molecular structures, and the effects determining molecular stability Romero et al., 2005.
Wissenschaftliche Forschungsanwendungen
Microbial Degradation and Toxicity
- A review on the microbial degradation and toxicity of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), focusing on potential RDX degradation pathways in bacteria and fungi, suggests that aerobic RDX degradation via denitration and anaerobic pathways forming 4-nitro-2,4-diazabutanal (NDAB) via ring cleavage may be toxicologically preferable for stimulating in contaminated fields (Khan, Lee, & Park, 2012).
Hexane in Food Industry
- Hexane's extensive use in the food industry for extracting vegetable oils, fats, and other bioactive ingredients is reviewed, highlighting its neurotoxicity and the absence of a tolerable daily intake (TDI) established by food safety authorities. This review advocates for clearer risk assessment and encourages the industry to explore alternative extraction methods (Cravotto et al., 2022).
Hexane/Hex-1-ene Separation
- An analysis of activity coefficients at infinite dilution for solutes in ionic liquid of 1-butyl-3-methylimidazolium dicyanamide, focusing on the separation of hexane/hex-1-ene among other separations. This work discusses the potential of ionic liquids as alternative solvents for the separation of alkenes from alkanes, showcasing the versatility of hexane in chemical separation processes (Domańska, Wlazło, & Karpińska, 2016).
Hexane in Organic Materials and Nanoscience
- Hexaazatriphenylene (HAT) derivatives are discussed for their applications in organic materials and nanoscience, including their use in n-type semiconductors, sensors, and liquid crystals. This highlights the relevance of hexane derivatives in the development of advanced materials (Segura, Juárez, Ramos, & Seoane, 2015).
Alternatives to Hexane Extraction
- A practical review of alternative techniques for defatting soy without using hexane, discussing the environmental, economic, and safety drawbacks of hexane extraction and exploring various technological approaches including alternative organic solvents, aqueous extraction, supercritical carbon dioxide extraction, and enzymatically aided extraction. This reflects the ongoing search for safer and more sustainable extraction methods in response to the drawbacks of hexane (Russin, Boye, Arcand, & RajaMohamed, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3R,4R,5R)-hexane-1,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c1-4(8)6(10)5(9)2-3-7/h4-10H,2-3H2,1H3/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYZEKVVQZGXOJ-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(CCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H](CCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220157 | |
| Record name | Olivose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R,5R)-hexane-1,3,4,5-tetrol | |
CAS RN |
6988-55-2 | |
| Record name | Olivose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olivose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



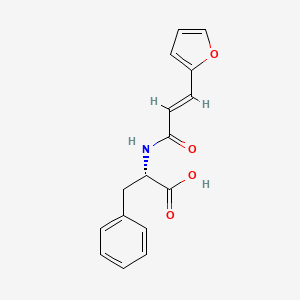
![(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1196920.png)
![1-(4-{[(2-Hydroxyethyl)amino]carbonyl}benzyl)-1-methylpiperidinium](/img/structure/B1196921.png)

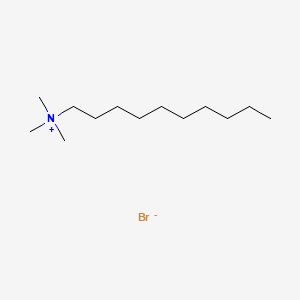
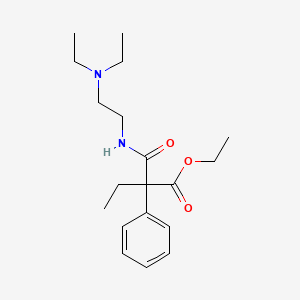
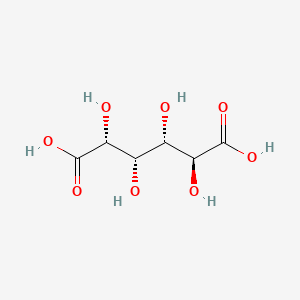

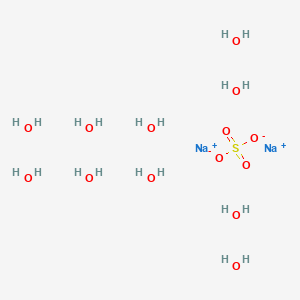
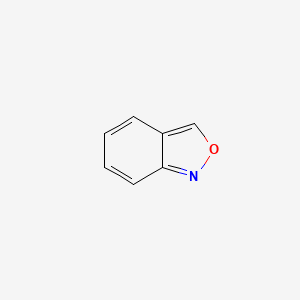
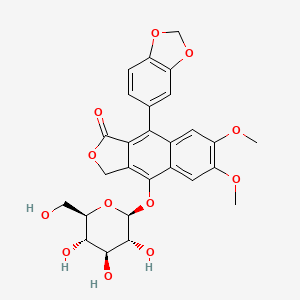
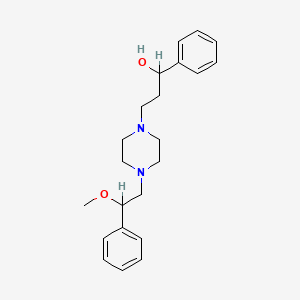
![[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1196936.png)
